4-(2-formyl-1H-pyrrol-1-yl)benzoic acid
Overview
Description
4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid: is an organic compound with the molecular formula C12H9NO3 and a molecular weight of 215.20 g/mol . This compound is characterized by the presence of a formyl group attached to a pyrrole ring, which is further connected to a benzoic acid moiety. It is a heterocyclic building block commonly used in organic synthesis and research .
Scientific Research Applications
Chemistry: 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid is used as a building block in the synthesis of more complex heterocyclic compounds. It is valuable in the development of new materials and catalysts .
Biology and Medicine:
Industry: In the industrial sector, it can be used in the synthesis of dyes, pigments, and other specialty chemicals .
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a heterocyclic building block , and its targets could vary depending on the specific biochemical context in which it is used.
Mode of Action
Similar compounds have been shown to disrupt bacterial cell membranes , suggesting that this compound might interact with its targets in a similar manner.
Result of Action
Similar compounds have been shown to have bactericidal effects onS. aureus and bacteriostatic effects on A. baumannii .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the condensation of a pyrrole derivative with a benzoic acid derivative under controlled conditions . For example, ethyl 4-(2,5-dimethylpyrrol-1-yl)benzoate can be refluxed with hydrazine hydrate in absolute ethanol to yield the desired product .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed under mild conditions.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed:
Oxidation: 4-(2-Carboxy-1H-pyrrol-1-yl)benzoic acid.
Reduction: 4-(2-Hydroxymethyl-1H-pyrrol-1-yl)benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Comparison with Similar Compounds
- 4-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid
- Methyl 4-((2-formyl-1H-pyrrol-1-yl)methyl)benzoate
- 3-(1H-Pyrazol-4-yl)benzoic acid
Comparison: 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid is unique due to the presence of both a formyl group and a pyrrole ring, which confer distinct reactivity and potential for further functionalization. Compared to similar compounds, it offers a versatile platform for the synthesis of a wide range of derivatives with diverse applications .
Properties
IUPAC Name |
4-(2-formylpyrrol-1-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-8-11-2-1-7-13(11)10-5-3-9(4-6-10)12(15)16/h1-8H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXYMXAQOPCVLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201281271 | |
Record name | 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149323-68-2 | |
Record name | 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149323-68-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Formyl-1H-pyrrol-1-yl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201281271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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